molecular formula C22H19ClN4O5 B11198908 3-[(4-Chlorophenyl)carbamoyl]-7-(2,5-dimethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(4-Chlorophenyl)carbamoyl]-7-(2,5-dimethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198908
M. Wt: 454.9 g/mol
InChI Key: ZEZANUCJTQUDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2,5-DIMETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and dimethoxyphenyl groups in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

The synthesis of 3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2,5-DIMETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and carbamoylating agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions with various aryl halides or boronic acids in the presence of palladium catalysts.

Scientific Research Applications

3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2,5-DIMETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2,5-DIMETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets in the body. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2,5-DIMETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their pharmacological properties due to variations in their substituent groups. The uniqueness of 3-[(4-CHLOROPHENYL)CARBAMOYL]-7-(2,5-DIMETHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of chlorophenyl and dimethoxyphenyl groups, which may confer distinct biological activities.

Properties

Molecular Formula

C22H19ClN4O5

Molecular Weight

454.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)carbamoyl]-7-(2,5-dimethoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H19ClN4O5/c1-31-14-7-8-19(32-2)15(9-14)18-10-17(22(29)30)26-20-16(11-24-27(18)20)21(28)25-13-5-3-12(23)4-6-13/h3-11,18,26H,1-2H3,(H,25,28)(H,29,30)

InChI Key

ZEZANUCJTQUDTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.